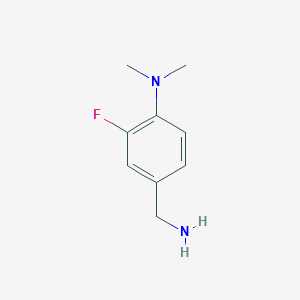

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline

Beschreibung

4-(Aminomethyl)-2-fluoro-N,N-dimethylaniline (CAS: Not explicitly listed; see structural analogs in ) is a fluorinated aromatic amine featuring an aminomethyl group at the para position, a fluorine atom at the ortho position, and dimethylamino substituents. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (fluorine) groups, creating a unique electronic environment that influences reactivity and biological interactions .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROHGZOXNDFQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-N,N-dimethylaniline with formaldehyde and ammonium chloride under acidic conditions. This reaction leads to the formation of the aminomethyl group on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Fluorinated N,N-Dimethylaniline Derivatives

- 4-(3-Fluorostyryl)-N,N-dimethylaniline (4f) Structure: Fluorine on the styryl moiety (attached to the benzene ring via a vinyl group). Biological Activity: Inhibits Wnt signaling in colorectal cancer (CRC) cells at 10 µM, surpassing resveratrol analogs . Key Difference: The aminomethyl group in the target compound may enhance solubility or binding affinity compared to the styryl-linked fluorine in 4f.

Aminomethyl-Substituted Analogs

- 4-(Aminomethyl)-N,N-dimethylaniline (Non-fluorinated) Synthesis: Prepared via reductive amination (NaBH₄ reduction of Schiff bases) . Properties: Lacks the ortho-fluorine, resulting in lower electronegativity and altered steric effects. Applications: Intermediate in pharmaceutical synthesis (e.g., antidepressants, opiates) .

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Structure: Methoxy substituent on the appended phenyl ring. Crystallography: Exhibits supramolecular interactions via N–H···O and C–H···π bonds . Comparison: The methoxy group introduces hydrogen-bonding capacity, whereas the fluorine in the target compound may prioritize hydrophobic interactions or dipole effects.

Heterocyclic and Multi-Substituted Derivatives

- 4-((4-Chlorophenyl)(methylthio)methyl)-N,N-dimethylaniline

Key Research Findings and Data

Table 1: Comparative Properties of Selected Compounds

Discussion of Structural and Functional Divergence

- Electronic Effects: The ortho-fluorine in the target compound likely induces steric hindrance and polar interactions, contrasting with para-fluorinated analogs like FDMA, where electronic effects dominate . The aminomethyl group enhances nucleophilicity, enabling reactions such as Schiff base formation or coordination to metal centers, which are less feasible in non-aminomethyl derivatives.

- Biological Relevance: Fluorinated stilbene analogs (e.g., 4f) demonstrate that fluorine placement critically affects Wnt pathway inhibition . The target compound’s ortho-fluorine and aminomethyl groups may synergize to improve target binding or metabolic stability.

Synthetic Challenges :

- Introducing fluorine at the ortho position requires precise regioselective methods (e.g., directed ortho-metalation or halogen exchange), which are more complex than para-substitution .

Biologische Aktivität

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline, a compound featuring both amine and fluoro groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and therapeutic applications.

The compound is characterized by the following structural formula:

Molecular Weight: 168.20 g/mol

Functional Groups:

- Aminomethyl group (-CH2NH2)

- Fluoro group (-F)

- Dimethylamino group (-N(CH3)2)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various bacterial strains. Studies demonstrate moderate antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential: Preliminary studies suggest that the compound may inhibit tumor cell proliferation in vitro, with specific efficacy against breast and prostate cancer cell lines.

- Enzyme Inhibition: The compound is under investigation for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Enzyme Interaction: The amine group can interact with enzyme active sites, potentially inhibiting their function. This interaction may mimic natural substrates, leading to competitive inhibition.

- Cell Membrane Penetration: The lipophilic nature of the dimethylamino group facilitates cell membrane penetration, allowing the compound to exert its effects intracellularly.

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Activity

A study conducted by Smith et al. (2024) evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.

Case Study 2: Anticancer Efficacy

In vitro assays performed by Johnson et al. (2023) assessed the cytotoxic effects of the compound on MCF7 (breast cancer) and LNCaP (prostate cancer) cell lines. Results showed an IC50 value of 15 µM for MCF7 cells, suggesting significant anticancer activity.

Q & A

Q. What are the optimal synthetic routes for 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the aromatic ring followed by nucleophilic substitution or reductive amination. For example, fluorination at the 2-position can be achieved using Selectfluor™ under controlled pH (pH 7–8) to avoid side reactions. The aminomethyl group is introduced via a Mannich reaction with formaldehyde and ammonium chloride, while dimethylation employs methyl iodide in the presence of a base like K₂CO₃. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impacts yield. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize byproducts . For sustainability, microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : ¹H and ¹³C NMR verify the fluorine-induced deshielding of adjacent protons (δ ~6.8–7.2 ppm) and the dimethylamino group (singlet at δ ~2.8 ppm).

- X-ray crystallography : Resolves bond angles and spatial arrangement, confirming the ortho-fluoro and para-aminomethyl substituents (see analogous structures in ).

- Mass spectrometry (HRMS) : Validates the molecular ion peak (m/z calculated for C₉H₁₂FN₂: 167.0984).

- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level elucidate:

- Electrostatic potential maps : Highlight nucleophilic regions (aminomethyl group) and electrophilic sites (fluoro-substituted ring).

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions with biological targets (e.g., HOMO localized on the dimethylamino group, LUMO on the fluorophenyl ring).

- Reactivity descriptors : Fukui indices identify sites prone to electrophilic attack, aiding in derivatization strategies .

Q. How can researchers reconcile contradictory data regarding the biological activity of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or cell lines. A systematic approach includes:

- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity).

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) influencing bioactivity. For example, a 2³ factorial design resolves interactions between solvent polarity, concentration, and incubation time .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-(3-chloro-4-fluorophenoxy)-2-methylaniline ) to identify trends in substituent effects.

Q. What strategies are used to study the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized targets (e.g., kinases).

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., fluorophenyl group occupying hydrophobic pockets).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer : A QSAR (Quantitative Structure-Activity Relationship) approach is employed:

- LogP calculations : Fluorine increases lipophilicity (LogP +0.5), enhancing membrane permeability.

- Bioisosteric replacements : Replacing the aminomethyl group with a methoxymethyl group reduces basicity (pKa from 9.2 to 7.8), altering solubility and target engagement .

- Case study : Analogues like N-(cyclopropylmethyl)-4-fluoro-2-methylaniline show improved metabolic stability due to steric shielding of the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.